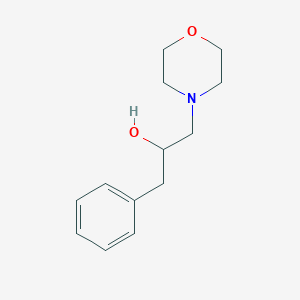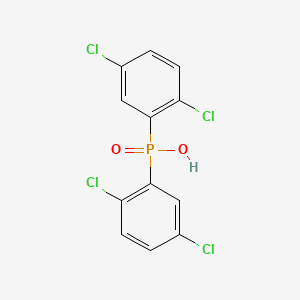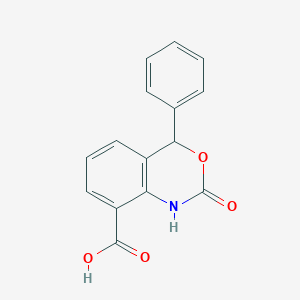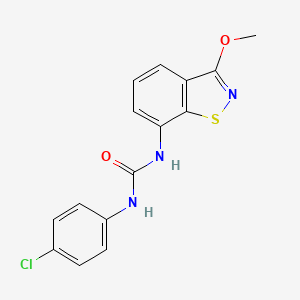
Urea, N-(4-chlorophenyl)-N'-(3-methoxy-1,2-benzisothiazol-7-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(4-chlorophenyl)-N’-(3-methoxy-1,2-benzisothiazol-7-yl)-: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 4-chlorophenyl group and a 3-methoxy-1,2-benzisothiazol-7-yl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-chlorophenyl)-N’-(3-methoxy-1,2-benzisothiazol-7-yl)- typically involves the reaction of 4-chloroaniline with 3-methoxy-1,2-benzisothiazol-7-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group of the urea moiety, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Amines, alcohols.
- Substitution products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Urea, N-(4-chlorophenyl)-N’-(3-methoxy-1,2-benzisothiazol-7-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Urea, N-(4-chlorophenyl)-N’-(3-methoxyphenyl)-
- Urea, N-(4-chlorophenyl)-N’-(1,2-benzisothiazol-7-yl)-
- Urea, N-(4-chlorophenyl)-N’-(3-methoxybenzyl)-
Uniqueness:
- The presence of the 3-methoxy-1,2-benzisothiazol-7-yl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets.
- The combination of the 4-chlorophenyl and 3-methoxy-1,2-benzisothiazol-7-yl groups provides a distinct structural framework that can lead to specific biological activities not observed in similar compounds.
This detailed article provides a comprehensive overview of Urea, N-(4-chlorophenyl)-N’-(3-methoxy-1,2-benzisothiazol-7-yl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
104121-67-7 |
|---|---|
Formule moléculaire |
C15H12ClN3O2S |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-7-yl)urea |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-14-11-3-2-4-12(13(11)22-19-14)18-15(20)17-10-7-5-9(16)6-8-10/h2-8H,1H3,(H2,17,18,20) |
Clé InChI |
ZFBBVASOMOPCOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NSC2=C1C=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


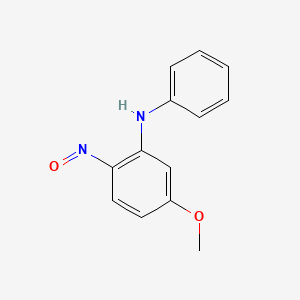
![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
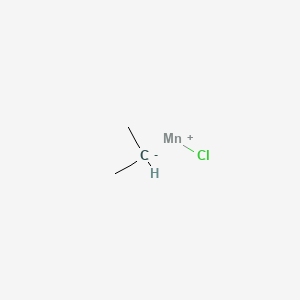
methanethione](/img/structure/B14333271.png)
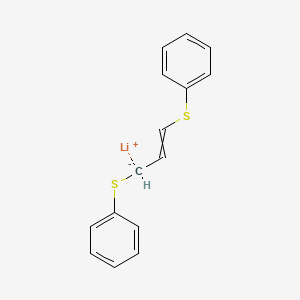
![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)


